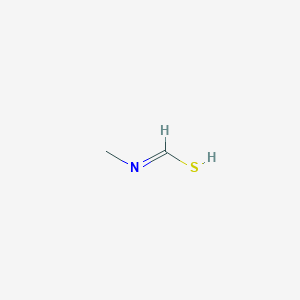
N-methylmethanimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “N-methylmethanimidothioic acid” is known as Deleted in Colorectal Cancer (DCC). It is a glycoprotein with significant homology to the neural cell adhesion molecule and other related cell surface glycoproteins. DCC is a transmembrane phosphoprotein consisting of 1448 amino acids, with an extracellular domain of 1098 amino acids .
準備方法
DCC is typically prepared using recombinant DNA technology. The gene encoding DCC is cloned into an expression vector, which is then introduced into a suitable host cell line, such as human neuroblastoma cells (IMR-32). The cells are cultured under specific conditions to express the DCC protein, which is then purified using affinity chromatography .
化学反応の分析
DCC undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are crucial for its function as a cell adhesion molecule. Common reagents used in these reactions include kinase enzymes for phosphorylation and glycosyltransferases for glycosylation .
科学的研究の応用
DCC is extensively studied in the context of cancer research, particularly colorectal cancer. It is involved in cell adhesion and signaling pathways that regulate cell growth and differentiation. DCC expression is often reduced or absent in colorectal carcinomas, making it a potential biomarker for cancer diagnosis and prognosis . Additionally, DCC is studied for its role in neural development and axon guidance .
作用機序
DCC functions as a receptor for netrin-1, a guidance cue that directs axon growth during neural development. Upon binding to netrin-1, DCC activates intracellular signaling pathways that regulate cytoskeletal dynamics and cell adhesion. This interaction is crucial for proper neural network formation .
類似化合物との比較
Similar compounds to DCC include other cell adhesion molecules such as neural cell adhesion molecule (NCAM) and L1 cell adhesion molecule (L1CAM). While all these molecules are involved in cell adhesion and signaling, DCC is unique in its specific role in colorectal cancer and neural development .
特性
IUPAC Name |
N-methylmethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQNFDNQDVKVAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate](/img/structure/B8231381.png)
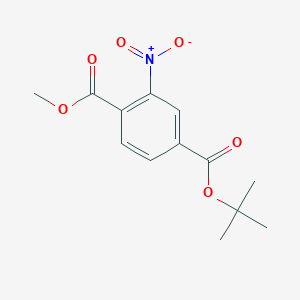
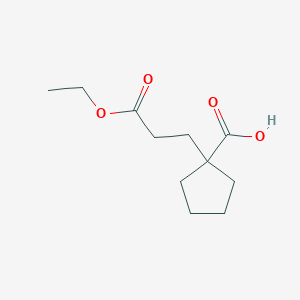
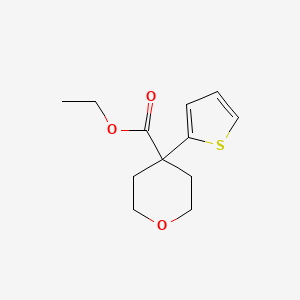
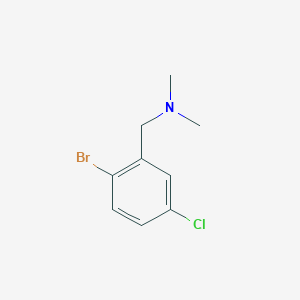
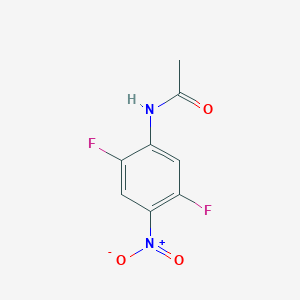
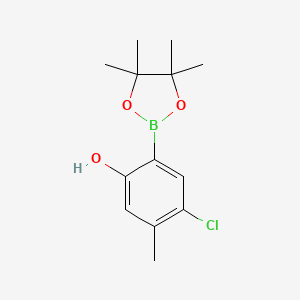
![2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8231411.png)
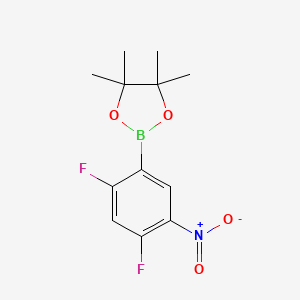
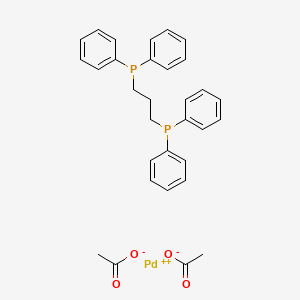
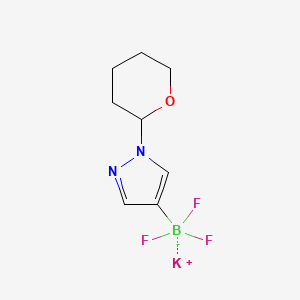
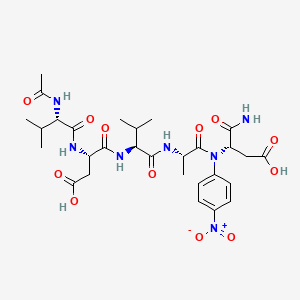
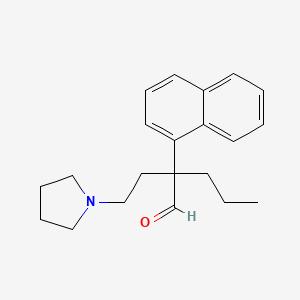
![[1-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] hydrogen carbonate](/img/structure/B8231478.png)
